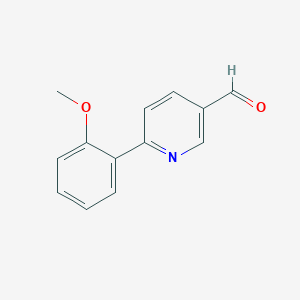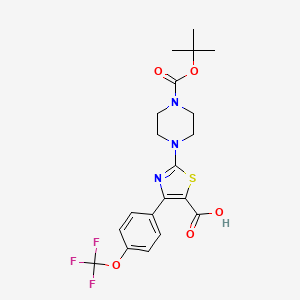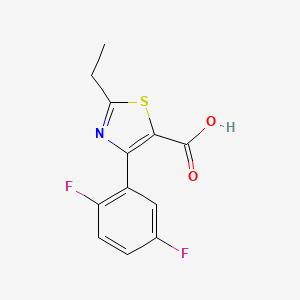
6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde
Übersicht
Beschreibung
“6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde” is a chemical compound that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an aldehyde group (-CHO), and a methoxyphenyl group (a phenyl ring with a methoxy group attached). The exact properties and characteristics of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of “6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde” would likely be determined using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography . These methods can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving “6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde” would depend on the reactivity of its functional groups. For example, the aldehyde group might undergo oxidation or reduction reactions, and the pyridine ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde”, such as its melting point, boiling point, solubility, and stability, would be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Bonding
- Molecules like 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde exhibit polarized electronic structures and form hydrogen-bonded sheets or three-dimensional frameworks through hydrogen bonds, showcasing the compound's potential in building complex molecular structures (Low et al., 2007).
Synthesis and Characterization
- Novel compounds like 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile have been synthesized using 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde derivatives, showcasing the versatility of the compound in chemical synthesis (Wu Feng, 2011).
Photophysical Properties
- The compound has been used in the synthesis of novel synthons like 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b] pyridine-5-carbaldehyde, which are further utilized to create tricyclic, tetracyclic, and pentacyclic N-heterocycles with notable absorption and emission spectra. This suggests its use in the development of materials with specific photophysical properties (Deore et al., 2015).
Metal Complex Formation
- Ligands derived from pyridinecarbaldehyde, like 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde, have been utilized to create homoleptic metal(ii) complexes and coordination polymers, indicating the compound's role in the formation of complex inorganic structures (Beves et al., 2008).
Spectroscopic and Structural Analysis
- Compounds like 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile, synthesized using derivatives of 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde, have been thoroughly characterized by spectroscopic methods and X-ray crystal analysis, illustrating the compound's significance in structural chemistry (Al‐Refai et al., 2016).
Nucleophilic Substitution Reactions
- The compound's derivatives have been proven versatile in nucleophilic substitution reactions, offering a pathway for synthesizing various substituted indoles and other heterocyclic compounds, which are crucial in pharmaceutical and organic chemistry (Yamada et al., 2009).
Antioxidant Properties
- Synthesis of derivatives like 6-substituted-2,4-dimethyl-3-pyridinols from 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde showcases its potential in creating compounds with significant antioxidant properties (Wijtmans et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(2-methoxyphenyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13-5-3-2-4-11(13)12-7-6-10(9-15)8-14-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBFQMDDFXVMSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-Chloro-4-(trifluoromethoxy)phenyl]morpholine](/img/structure/B3043586.png)

![1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3043591.png)
![2-(1-(2-Fluorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3043593.png)
![2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline](/img/structure/B3043595.png)
![[2-(Aminomethyl)-5-nitrophenyl]-(3-fluorophenyl)methanone](/img/structure/B3043596.png)




![Ethyl 2-piperazin-1-yl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B3043604.png)
![tert-Butyl 4-[4-(2,5-difluorophenyl)-5-ethoxycarbonylthiazol-2-yl]piperazine-1-carboxylate](/img/structure/B3043606.png)

